molecular formula C9H15N3O B13179018 [1-(Aminomethyl)cyclopropyl](1-methyl-1H-pyrazol-4-yl)methanol

[1-(Aminomethyl)cyclopropyl](1-methyl-1H-pyrazol-4-yl)methanol

Cat. No.: B13179018
M. Wt: 181.23 g/mol
InChI Key: DEXFHYJGLPMPIU-UHFFFAOYSA-N
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Description

1-(Aminomethyl)cyclopropylmethanol: is a chemical compound with the molecular formula C9H15N3O and a molecular weight of 181.23 g/mol . This compound is characterized by the presence of a cyclopropyl group, an aminomethyl group, and a pyrazolyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 1-(Aminomethyl)cyclopropylmethanol involves several steps, typically starting with the preparation of the cyclopropyl and pyrazolyl intermediates. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.

    Addition: Addition reactions can occur at the double bonds present in the pyrazolyl group.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Aminomethyl)cyclopropylmethanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)cyclopropylmethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 1-(Aminomethyl)cyclopropylmethanol include other cyclopropyl and pyrazolyl derivatives. These compounds share structural similarities but may differ in their chemical reactivity and biological activities. For example, compounds with different substituents on the pyrazolyl group may exhibit varying degrees of antimicrobial or antiviral activity .

Biological Activity

The compound 1-(Aminomethyl)cyclopropylmethanol is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, synthesis, and related case studies.

Chemical Structure and Properties

The molecular formula of the compound is C10H19Cl2N3OC_{10}H_{19}Cl_2N_3O, with a molecular weight of 268.18 g/mol. The structure consists of a cyclopropyl moiety linked to an aminomethyl group and a pyrazole ring, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives, including those similar to 1-(Aminomethyl)cyclopropylmethanol, exhibit significant anticancer properties. For instance, aminopyrazole-based compounds have shown inhibition of proliferation in various cancer cell lines:

  • HepG2 (Liver cancer) : Growth inhibition of 54.25%
  • HeLa (Cervical cancer) : Growth inhibition of 38.44%

These compounds demonstrated selectivity, showing minimal toxicity to normal fibroblast cells .

Anti-inflammatory Effects

Pyrazole derivatives are also noted for their anti-inflammatory properties. In vitro studies have shown that certain derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For example, compounds derived from pyrazoles have been reported to reduce TNF-α levels by up to 85% at specific concentrations, indicating their potential as anti-inflammatory agents .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been extensively studied. Compounds similar to 1-(Aminomethyl)cyclopropylmethanol have been tested against various bacterial strains:

  • E. coli
  • Staphylococcus aureus
  • Pseudomonas aeruginosa

One study highlighted that a related pyrazole compound exhibited promising antibacterial activity against these pathogens, suggesting that the presence of specific functional groups enhances antimicrobial effectiveness .

Synthesis and Case Studies

The synthesis of 1-(Aminomethyl)cyclopropylmethanol involves several steps, typically beginning with the formation of the pyrazole ring followed by cyclopropanation and subsequent functionalization.

Case Study Example:
In a recent study, researchers synthesized a series of novel pyrazole derivatives and evaluated their biological activities. Among these, one derivative demonstrated significant anti-tubercular activity against Mycobacterium tuberculosis, achieving 98% inhibition at low concentrations compared to standard treatments .

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineInhibition PercentageReference
AnticancerHepG254.25%
AnticancerHeLa38.44%
Anti-inflammatoryTNF-αUp to 85%
AntimicrobialE. coliSignificant

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

[1-(aminomethyl)cyclopropyl]-(1-methylpyrazol-4-yl)methanol

InChI

InChI=1S/C9H15N3O/c1-12-5-7(4-11-12)8(13)9(6-10)2-3-9/h4-5,8,13H,2-3,6,10H2,1H3

InChI Key

DEXFHYJGLPMPIU-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C(C2(CC2)CN)O

Origin of Product

United States

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